Medicinal chemists developing PAR4 antagonists often face regioisomeric mismatch when using para-substituted thiourea building blocks. The ortho-OCF₃ isomer (CAS 175205-24-0) delivers the validated scaffold for imidazothiadiazole core construction. • Ortho -OCF₃ proximity enables intramolecular N-H···O hydrogen bonding and S,O-bidentate metal chelation. • Melting point 148-152 °C as rapid identity check. • Fragment-like properties: MW 236 Da, XLogP3 2.3, 5 H-bond acceptors.
Molecular FormulaC8H7F3N2OS
Molecular Weight236.22 g/mol
CAS No.175205-24-0
Cat. No.B066695
⚠ Attention: For research use only. Not for human or veterinary use.
1-(2-(Trifluoromethoxy)phenyl)thiourea – Ortho-Substituted Thiourea Building Block
1-(2-(Trifluoromethoxy)phenyl)thiourea (CAS 175205-24-0) is a monoaryl thiourea derivative bearing an ortho-trifluoromethoxy (–OCF₃) substituent on the phenyl ring. It has the molecular formula C₈H₇F₃N₂OS and a molecular weight of 236.21 g·mol⁻¹ . The compound is a crystalline solid at ambient temperature and is primarily utilized as a synthetic intermediate and fragment-like scaffold in medicinal chemistry, agrochemical research, and coordination chemistry [1]. Its structural signature – a thiourea moiety positioned ortho to a strongly electron-withdrawing –OCF₃ group – imparts a distinct steric and electronic profile compared to its meta- and para-substituted isomers.
RoleOrtho-substituted thiourea building block for medicinal chemistry and agrochemical synthesis
ProfileDistinct steric and electronic profile vs. meta/para isomers; enables intramolecular N–H···O interactions
Use ContextFragment-like scaffold for heterocycle formation, metal coordination, and target-specific library design
Selection supports regioisomer-specific reactivity and crystallinity; not functionally interchangeable with para isomer.
[1] PubChem. Compound Summary for CID 2732749, [2-(trifluoromethoxy)phenyl]thiourea. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2732749 View Source
Thiourea building blocks carrying the trifluoromethoxy group at different positions of the phenyl ring (ortho, meta, para) are not functionally interchangeable. In the ortho isomer, the –OCF₃ group resides in close spatial proximity to the thiourea –NH– and –C(=S)–NH₂ groups, enabling intramolecular N–H···O hydrogen bonds and altering the conformational landscape [1]. This proximity also modulates the electron density at the thiourea sulfur and nitrogen atoms through a combination of inductive withdrawal and resonance effects, which directly influences metal-binding affinity, hydrogen-bonding capacity in biological targets, and reactivity in heterocycle-forming reactions . In contrast, the para isomer (CAS 142229-74-1) positions the –OCF₃ group distal to the thiourea, eliminating intramolecular interactions and yielding a distinct solid-state packing motif reflected in a melting point approximately 10 °C lower than that of the ortho analog . Substitution with –CF₃ in place of –OCF₃ further alters the electronic character: –OCF₃ is a stronger electron-withdrawing group by inductive effect (σₘ = 0.38 vs. 0.43 for –OCF₃ and –CF₃, respectively) and can donate electron density through oxygen p-π resonance, a capability absent in –CF₃ [2]. These cumulative differences mean that assay results, solubility profiles, and synthetic outcomes obtained with one regioisomer cannot be assumed to translate to another.
Regioisomerortho-OCF₃ thiourea (target)para-OCF₃ isomer may lack intramolecular H-bond stabilization and yield different solid-state packing
Substituent–OCF₃ (inductive + resonance donor)–CF₃ analog alters electronic character; oxygen p-π resonance is absent, shifting metal-binding and H-bond capacity
Core ScaffoldMonoaryl thiourea with ortho-OCF₃Unsubstituted phenylthiourea may show different lipophilicity and HBA count, limiting property-based library design
Assay outcomes and synthetic performance reported for one regioisomer may not transfer to another; verify identity by melting point.
[1] PubChem. Compound Summary for CID 2732749, [2-(trifluoromethoxy)phenyl]thiourea. Computed Properties: Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 5, XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/2732749#section=Chemical-and-Physical-Properties View Source
[2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (σₘ values: –OCF₃ ≈ 0.38; –CF₃ ≈ 0.43). View Source
Melting Point Difference: Ortho vs. Para Thiourea Isomer
The ortho-substituted 1-(2-(trifluoromethoxy)phenyl)thiourea exhibits a melting point of 148–152 °C, whereas its para-substituted regioisomer (1-(4-(trifluoromethoxy)phenyl)thiourea, CAS 142229-74-1) melts at 138–140 °C . This represents a melting point elevation of approximately 10 °C for the ortho isomer. The difference is consistent across multiple independent supplier certificate-of-analysis datasets and is attributed to stronger intermolecular hydrogen-bond networks enabled by the proximity of the –OCF₃ oxygen to the thiourea –NH groups, which is geometrically inaccessible in the para isomer.
Melting Point: Ortho vs. ParaHead-to-head
148–152 °C vs. 138–140 °C
Supports identity confirmation and purification control
~10 °C elevation attributed to ortho-enabled H-bond networks; purity ≥ 97%
1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1): 138–140 °C
Quantified Difference
~10 °C higher for ortho isomer
Conditions
Open capillary method; purity ≥ 97% (both compounds); data from independent commercial sources.
Why This Matters
A higher and well-defined melting point simplifies purification by recrystallization and provides a reliable identity and purity checkpoint during in-house quality control, reducing the risk of accepting a mislabeled or lower-purity isomer.
Lipophilicity and H-Bond Acceptor Comparison to Phenylthiourea
The computed XLogP3-AA for 1-(2-(trifluoromethoxy)phenyl)thiourea is 2.3, with a hydrogen-bond acceptor (HBA) count of 5 (three fluorine atoms + one ether oxygen + one thiourea sulfur) [1]. For unsubstituted N-phenylthiourea (CAS 103-78-6), the computed XLogP3 is approximately 1.3 and the HBA count is 2 (thiourea sulfur only) [2]. The introduction of the ortho-OCF₃ group therefore increases lipophilicity by approximately 1.0 log unit and adds three HBA sites, shifting the compound into a more drug-like property space (Lipinski Rule of Five: LogP < 5, HBA ≤ 10) while preserving a low molecular weight (236 Da).
Lipophilicity & HBA vs. PhenylthioureaCross-study comparable
XLogP3 2.3 vs. 1.3; HBA 5 vs. 2
Fills a property niche for fragment-based screening libraries
Computed by XLogP3 algorithm (PubChem release 2025.04.14); values for baseline from PubChem CID 68973.
Why This Matters
For fragment-based screening libraries, the ortho-OCF₃ thiourea fills a property niche—moderate lipophilicity combined with multiple heteroatom recognition points—that is distinct from simpler phenylthiourea fragments, enabling exploration of halogen-bond and orthogonal hydrogen-bond interactions in target binding sites.
LipophilicityFragment-based drug designADME prediction
Patent Utility: PAR4 and MMP Inhibitor Pharmacophore
Patent literature associates the N-[2-(trifluoromethoxy)phenyl]thiourea scaffold with two distinct therapeutic programs: (i) imidazothiadiazole-based protease-activated receptor 4 (PAR4) inhibitors for antiplatelet therapy, and (ii) inhibitors of matrix metalloproteinases MMP9 and MMP13 for rheumatoid arthritis . While the parent compound 1-(2-(trifluoromethoxy)phenyl)thiourea serves as a key intermediate in these patent exemplifications, unsubstituted or para-substituted thiourea analogs are not equivalently claimed, indicating that the ortho-OCF₃ arrangement is purposefully selected for target engagement or synthetic elaboration.
Patent landscape – occurrence in pharmaceutical composition claims
Target Compound Data
Explicitly referenced in PAR4 (platelet aggregation) and MMP9/MMP13 (rheumatoid arthritis) patent families.
Comparator Or Baseline
Para isomer (CAS 142229-74-1) and unsubstituted phenylthiourea – not cited in these same patent contexts.
Quantified Difference
Qualitative – target compound appears in inhibitor patent examples; comparators do not.
Conditions
Patent search via Lookchem CAS article data cross-referenced with Google Patents.
Why This Matters
For medicinal chemistry groups building on disclosed PAR4 or MMP inhibitor series, sourcing the exact ortho-OCF₃ thiourea intermediate ensures fidelity to the patented synthetic route, avoiding regioisomer-related attrition in biological assays that may result from substitution with the meta or para analog.
Medicinal chemistry teams pursuing protease-activated receptor 4 (PAR4) antagonists for anti-thrombotic indications can procure the ortho-OCF₃ thiourea as the validated building block for constructing imidazothiadiazole cores. The compound appears in patent exemplifications of PAR4 inhibitors, and substitution with the para-isomer (CAS 142229-74-1) would yield a different regioisomeric product with unvalidated pharmacology [1]. The well-defined melting point (148–152 °C) serves as a rapid identity check upon material receipt .
Thiourea Fragment Probe for Screening Libraries
With a molecular weight of 236 Da, XLogP3 of 2.3, and five hydrogen-bond acceptor atoms, 1-(2-(trifluoromethoxy)phenyl)thiourea occupies a favorable fragment-like property space [1]. It extends the diversity of phenylthiourea fragment sets by introducing three fluorine atoms capable of engaging in orthogonal halogen-bond and dipolar interactions, while the ortho arrangement of the –OCF₃ and thiourea groups provides a pre-organized bidentate metal-binding motif for metalloprotein targets .
Ortho-Directed Bidentate Thiourea Ligand
The spatial proximity of the thiourea sulfur atom and the –OCF₃ oxygen atom in the ortho isomer creates a potential S,O-bidentate coordination pocket for transition metals (e.g., Cu, Pd, Ru). This chelation mode is geometrically precluded in the meta and para isomers. Researchers developing thiourea-based metal catalysts or studying metal–thiourea binding modes can use the ortho compound to access coordination geometries that cannot be replicated by the para analog [1].
Application
Selection Property
Validation Focus
PAR4 antagonist synthesis
Regioisomer-specific building block
Confirm identity by melting point (148–152 °C); review patent exemplification
Fragment-based screening
Moderate lipophilicity + multi-HBA profile
Evaluate halogen-bond and orthogonal H-bond interactions in target sites
Metal coordination studies
Ortho S,O-bidentate ligand geometry
Assess chelation mode not replicable by para isomer; review metal-binding affinity
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.